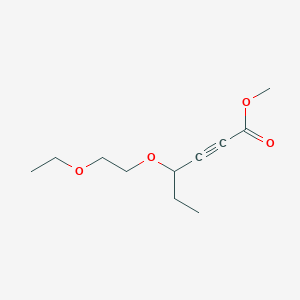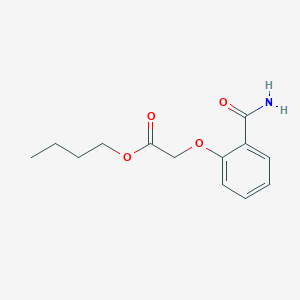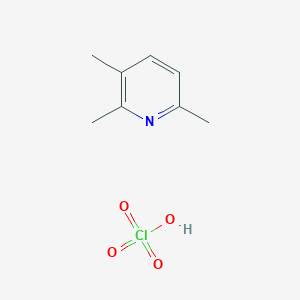![molecular formula C15H21N3O B14382459 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety
Preparation Methods
The synthesis of 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyliminopent-2-en-2-yl and propylurea.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures, with additional steps to ensure consistency and quality control.
Chemical Reactions Analysis
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or acids, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
The exact mechanism of action is still under investigation, with ongoing research aimed at elucidating the molecular details.
Comparison with Similar Compounds
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea can be compared with other similar compounds, such as:
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-butylurea: Similar structure but with a butyl group instead of a propyl group.
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-methylurea: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea |
InChI |
InChI=1S/C15H21N3O/c1-4-10-16-15(19)18-13(3)11-12(2)17-14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3,(H2,16,18,19)/b13-11+,17-12? |
InChI Key |
VLSPELYBHXQOSW-VZPDHROTSA-N |
Isomeric SMILES |
CCCNC(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
Canonical SMILES |
CCCNC(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)
![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)


![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)





